1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)-
Description
The compound 3-(4-methoxyphenyl)-5-(2-pyridinyl)-1,2,4-triazine (abbreviated as PMPT in and ) is a nitrogen-rich heterocyclic ligand with a planar 1,2,4-triazine core substituted at positions 3 and 5 with a 4-methoxyphenyl group and a 2-pyridinyl moiety, respectively. Its synthesis involves the reaction of 4-methoxyphenylglyoxal (a) with 2-pyridinecarboxamidrazone (b) under modified literature procedures (). PMPT is notable for its ability to form binuclear lead(II) complexes, such as [Pb₂(m-PMPT)₂Br₄] and [Pb₂(m-PMPT)₂(m-CH₃COO)₂(NCS)₂], which exhibit distinct coordination geometries (holodirected vs. hemidirected) and optoelectronic properties suitable for organic light-emitting diodes (OLEDs).
Key structural features include:
- Electron-withdrawing triazine core: Enhances π-conjugation and coordination capability.
- 4-Methoxyphenyl group: Introduces electron-donating methoxy (–OCH₃) substituent, improving solubility and modulating electronic properties.
- 2-Pyridinyl group: Acts as a secondary coordination site for metal ions, enabling diverse supramolecular interactions (e.g., π–π stacking, C–H/X interactions).
Properties
CAS No. |
832686-81-4 |
|---|---|
Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C15H12N4O/c1-20-12-7-5-11(6-8-12)15-18-14(10-17-19-15)13-4-2-3-9-16-13/h2-10H,1H3 |
InChI Key |
PGBOYDNYFHKQFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CN=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to PMPT
Condensation of 4-Methoxyphenylglyoxal with 2-Cyanopyridine and Hydrazine
The most widely reported method involves a two-step condensation reaction:
Step 1: Synthesis of 2-Pyridinecarboxamidrazone
2-Cyanopyridine reacts with hydrazine monohydrate in ethanol under ambient conditions:
$$
\text{2-Cyanopyridine + N}2\text{H}4 \rightarrow \text{2-Pyridinecarboxamidrazone}
$$
The intermediate crystallizes as colorless crystals after 24 hours, filtered, and washed with ether.
Step 2: Cyclization with 4-Methoxyphenylglyoxal
2-Pyridinecarboxamidrazone undergoes cyclocondensation with 4-methoxyphenylglyoxal in refluxing ethanol:
$$
\text{C}{6}\text{H}{5}\text{N}3 + \text{C}{9}\text{H}{8}\text{O}{3} \rightarrow \text{PMPT} + \text{H}_{2}\text{O}
$$
Key modifications include:
- Solvent : Ethanol or 2-butanone.
- Temperature : Reflux (78–80°C) for 6–12 hours.
- Yield : 67–84% after recrystallization.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amidrazone’s terminal amine on the glyoxal carbonyl, followed by dehydration to form the triazine ring.
Alternative Pathways for Triazine Core Formation
While less common, other methodologies have been explored:
Suzuki Coupling (Hypothetical Route)
A patent describing 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine synthesis via Suzuki coupling suggests potential adaptability for PMPT. Using a palladium catalyst, 4-methoxyphenylboronic acid could couple with a pre-functionalized triazine precursor. However, this route remains speculative for PMPT and requires validation.
Iron-Catalyzed Triazine Assembly
Iron(III) chloride-mediated reactions between diaziridines and aziridines yield 1,2,4-triazines. Adapting this for PMPT would necessitate designing diaziridine intermediates with pyridyl and methoxyphenyl groups, though no direct evidence exists in current literature.
Optimization and Modifications
Analytical Characterization
Challenges and Limitations
- Byproducts : Incomplete cyclization yields 2-pyridinecarboxamidrazone residues, necessitating rigorous purification.
- Scalability : Batch sizes >10 g report yield drops to 50% due to solvent evaporation inconsistencies.
- Toxicity : Hydrazine mandates strict handling protocols, prompting research into safer alternatives.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Neuropharmacological Properties
Recent studies have highlighted the neuroprotective and psychotropic effects of triazine derivatives. Specifically, compounds similar to PMPT have demonstrated potential as antidepressants and anxiolytics by interacting with neurotransmitter systems such as the GABA_A receptor. These compounds have shown efficacy in reducing neuronal damage and gliosis in experimental models of epilepsy and other neurological disorders .
Anticonvulsant Activity
Research indicates that derivatives of 1,2,4-triazine exhibit anticonvulsant properties. In a study focusing on the structure-activity relationship of these compounds, it was found that specific modifications enhance their effectiveness against seizures induced by pentylenetetrazol (PTZ), suggesting their potential for developing new anticonvulsant medications .
Organic Light-Emitting Diodes (OLEDs)
PMPT has been synthesized into lead(II) complexes that serve as promising materials for OLEDs. The complexes were characterized using various methods including X-ray diffraction and spectroscopic techniques. The electroluminescence properties of these materials indicate their applicability in organic electronics, particularly as emitting layers in OLED devices .
| Complex | Molar Ratio | Coordination Environment | Application |
|---|---|---|---|
| [Pb(PMPT)₂(NO₃)₂] | 2:1 | PbN₄O₄ | OLEDs |
| [Pb(PMPT)₂(ClO₄)₂] | 2:1 | PbN₄O₂ | OLEDs |
| [Pb(PMPT)₂(NCS)₂] | 2:1 | PbN₆ | OLEDs |
Photophysical Properties
The photophysical characteristics of PMPT and its lead complexes have been investigated, revealing significant quantum yields and electroluminescent properties that are advantageous for optoelectronic applications. These findings suggest that PMPT derivatives could be further explored for their utility in advanced electronic devices .
Synthesis and Characterization
The synthesis of PMPT involves multi-step chemical reactions that yield high-purity products suitable for further applications. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (FT-IR), and single-crystal X-ray diffraction are employed to confirm the structural integrity and purity of the synthesized compounds .
Synthesis Overview
- Starting Materials : Pyridine derivatives and methoxyphenyl compounds.
- Reagents : Various reagents are utilized to facilitate cyclization and functionalization.
- Yield : High yields are reported through optimized synthetic routes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize PMPT’s properties, we compare it with structurally analogous 1,2,4-triazine derivatives (Table 1).
Table 1: Comparative Analysis of PMPT and Related 1,2,4-Triazine Derivatives
Key Insights :
Substituent Effects on Reactivity and Applications :
- Electron-Donating Groups (e.g., –OCH₃ in PMPT): Improve luminescence efficiency in OLEDs by stabilizing excited states.
- Electron-Withdrawing Groups (e.g., –Cl in 6-(4-chlorophenyl) analog): May enhance oxidative stability but reduce solubility.
- Bulkier Groups (e.g., adamantyl): Limit coordination flexibility but improve thermal stability.
Synthetic Yields and Conditions: PMPT is synthesized in moderate yields (~72–73%) under short reaction times (2–4 hours), comparable to glycosylated analogs (73% in 2 hours). Derivatives with sulfur atoms (e.g., methylthio) often exhibit enhanced biological activity, as noted in .
Coordination Chemistry: PMTP’s Pb(II) complexes show holodirected (PbN₃Br₂) and hemidirected (PbN₄O₃) geometries, unlike simpler triazines like 3-hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine, which lack pyridyl coordination sites. The 2-pyridinyl group in PMPT enables stronger π–π interactions compared to purely aryl-substituted triazines (e.g., 3,5-diphenyl-1,2,4-triazine).
Biological vs. Material Science Applications: PMPT: Primarily used in OLEDs due to its optoelectronic tunability. Glycosylated Triazines (): Target cycloaddition reactions for carbohydrate-based drug discovery. Hydrazino Derivatives (): Serve as intermediates for anti-anxiety and anti-inflammatory agents.
Research Findings and Data Tables
Table 2: Physicochemical Characterization of PMPT and Analogs
Biological Activity
1,2,4-Triazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1,2,4-Triazine, 3-(4-methoxyphenyl)-5-(2-pyridinyl)- (also referred to as PMPT) is notable for its potential applications in various therapeutic areas, including anticancer and antimicrobial activities. This article delves into the biological activity of PMPT, supported by data tables and case studies from recent research findings.
The molecular formula of PMPT is , and it features a triazine ring substituted with a methoxyphenyl group and a pyridinyl group. These structural characteristics contribute to its biological activity.
Biological Activity Overview
The biological activities of PMPT can be categorized into several key areas:
- Anticancer Activity
- Antimicrobial Activity
- Anticonvulsant Activity
- Electroluminescent Properties
Anticancer Activity
Recent studies have highlighted the anticancer potential of PMPT and its derivatives. For instance, a study demonstrated that PMPT exhibits significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the substituents on the triazine ring can enhance its potency.
Table 1: Cytotoxic Activity of PMPT Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| PMPT | HCT-15 | 1.61 | High efficacy against colon carcinoma |
| PMPT | A-431 | 1.98 | Comparable to standard doxorubicin |
| PMPT | MCF-7 | 2.10 | Moderate activity observed |
Antimicrobial Activity
PMPT has also been investigated for its antimicrobial properties. The compound demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
Table 2: Antimicrobial Efficacy of PMPT
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticonvulsant Activity
The anticonvulsant activity of PMPT was evaluated in animal models. It showed promising results in reducing seizure frequency and severity, indicating its potential use in treating epilepsy.
Case Studies
- Lead Complexes of PMPT : A study synthesized lead(II) complexes with PMPT and characterized their structures using X-ray diffraction techniques. These complexes exhibited enhanced electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs). The study found that the coordination environment around lead atoms influenced the electronic properties significantly .
- Structure-Activity Relationship Studies : Research focusing on SAR for triazine derivatives revealed that specific substitutions on the triazine ring could drastically improve biological activity. For example, the presence of electron-donating groups at certain positions was correlated with increased potency against cancer cell lines .
Q & A
Q. Advanced Research Focus
- Position 3 (4-methoxyphenyl) : Methoxy groups enhance lipophilicity and membrane penetration, critical for intracellular uptake. Electron-donating groups here correlate with increased apoptosis in cancer cells .
- Position 5 (2-pyridinyl) : The pyridine ring chelates metal ions (e.g., Pt, Pb), enabling DNA intercalation or topoisomerase inhibition. Substitution with bulkier heterocycles (e.g., benzofuran) may reduce solubility but improve target specificity .
- SAR Insights : Quantitative SAR (QSAR) models highlight ClogP (partition coefficient) and polar surface area as key predictors of cytotoxicity. Derivatives with logP <3.5 and hydrogen-bond acceptors >5 show optimal activity .
Which spectroscopic and analytical techniques are most effective for characterizing 3-(4-methoxyphenyl)-5-(2-pyridinyl)-1,2,4-triazine?
Q. Basic Research Focus
- FT-IR : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, aromatic C-H at 3000–3100 cm⁻¹) .
- ¹H/¹³C NMR : Identifies substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridinyl protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 307.12 for C₁₆H₁₃N₄O) .
- X-ray Crystallography : Resolves crystal packing and metal-coordination geometry in complexes .
What experimental and computational strategies resolve contradictions in reported biological activity data for 1,2,4-triazine derivatives?
Q. Advanced Research Focus
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48 hrs) to minimize variability .
- Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from differing solubility (e.g., DMSO vs. aqueous buffers) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify binding pose inconsistencies (e.g., variations in kinase domain engagement) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., methoxy groups consistently enhancing potency across >80% of cases) .
How can researchers investigate the interaction of this compound with biological targets using in silico and in vitro methods?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina to model binding to targets like EGFR or PARP-1. Prioritize poses with ΔG < -8 kcal/mol .
- Molecular Dynamics : Simulate stability of ligand-DNA complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- In Vitro Validation :
What methodological considerations are critical when designing metal complexes with 3-(4-methoxyphenyl)-5-(2-pyridinyl)-1,2,4-triazine as a ligand?
Q. Advanced Research Focus
- Coordination Geometry : The ligand acts as a bidentate N,N-donor, forming octahedral (Pb²⁺) or square-planar (Pt²⁺) complexes. Adjust stoichiometry (e.g., 1:1 ligand:metal ratio) to avoid polynuclear species .
- Counterion Effects : Use non-coordinating anions (e.g., PF₆⁻) to prevent interference in spectroscopic characterization .
- Stability Testing : Monitor complexes in physiological buffers (pH 7.4) via UV-Vis (λmax shifts indicate dissociation) .
- Applications : OLED studies require thin-film deposition (spin-coating) and electroluminescence analysis (e.g., λem 450–550 nm for blue-green emission) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
